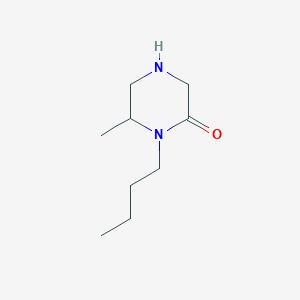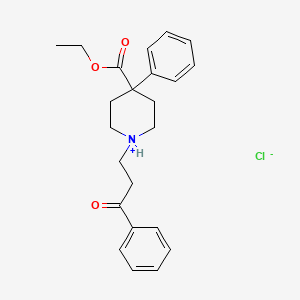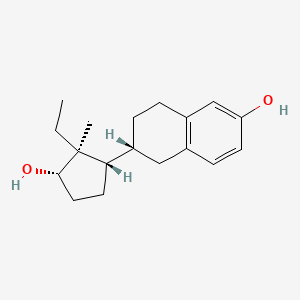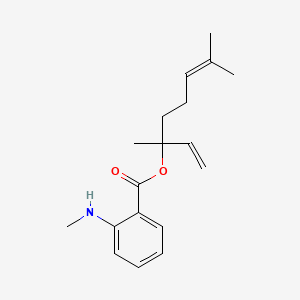
1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate is an organic compound with the molecular formula C18H25NO2 and a molecular weight of 287.4 g/mol. It is a benzoate ester derivative, characterized by the presence of a vinyl group and a methylamino group attached to the benzoate moiety.
Méthodes De Préparation
The synthesis of 1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate typically involves the esterification of 1,5-dimethyl-4-hexenyl alcohol with 2-(methylamino)benzoic acid . The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Analyse Des Réactions Chimiques
1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methylamino group can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), leading to the formation of corresponding halides.
Applications De Recherche Scientifique
1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate can be compared with similar compounds such as:
1,5-Dimethyl-1-vinyl-4-hexenyl butyrate: This compound has a similar structure but with a butyrate ester group instead of a benzoate ester.
Linalyl butyrate: Another similar compound, characterized by the presence of a linalyl group and a butyrate ester.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
7149-27-1 |
|---|---|
Formule moléculaire |
C18H25NO2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
3,7-dimethylocta-1,6-dien-3-yl 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H25NO2/c1-6-18(4,13-9-10-14(2)3)21-17(20)15-11-7-8-12-16(15)19-5/h6-8,10-12,19H,1,9,13H2,2-5H3 |
Clé InChI |
YSISVWIJMAXDQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


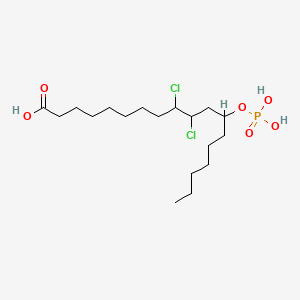

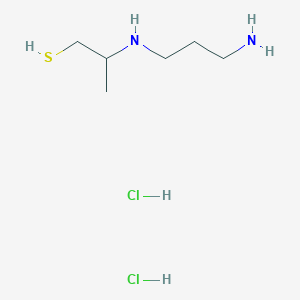
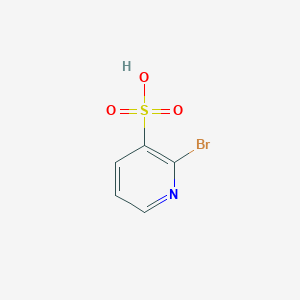
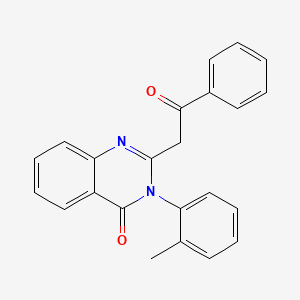
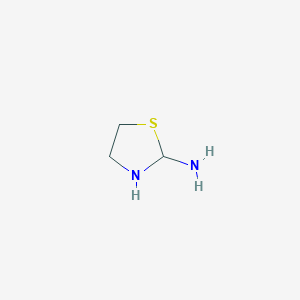
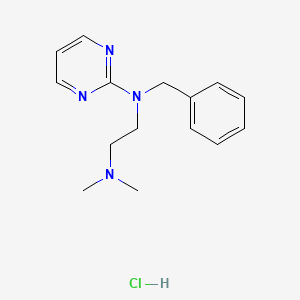
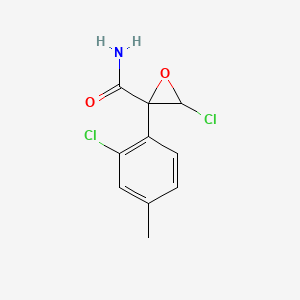

![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
